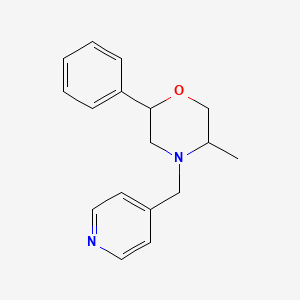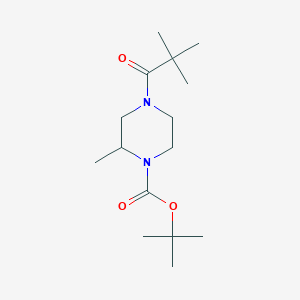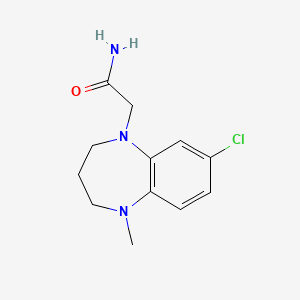
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as CDMB or 2-CDMB. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-CDMB is similar to other benzodiazepines, where it binds to the GABA-A receptor and enhances the inhibitory effects of GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of 2-CDMB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-CDMB are similar to other benzodiazepines. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Additionally, 2-CDMB has been shown to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-CDMB in lab experiments is its high purity and stability. Additionally, it has a low potential for toxicity and adverse effects, making it a safer alternative to other benzodiazepines. However, one limitation is the relatively low yield of 2-CDMB, which can make large-scale synthesis challenging.
Future Directions
There are several future directions for research on 2-CDMB. One potential direction is the development of new benzodiazepine derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 2-CDMB and its effects on different physiological systems. Finally, the potential therapeutic applications of 2-CDMB in the treatment of anxiety and sleep disorders should be further explored.
Synthesis Methods
The synthesis of 2-CDMB involves the reaction between 7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carboxylic acid and acetonitrile. The reaction is catalyzed by a strong acid such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of 2-CDMB is typically around 50%, and the purity can be improved through further purification techniques.
Scientific Research Applications
2-CDMB has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of new benzodiazepine derivatives with improved pharmacological properties. Additionally, 2-CDMB has been shown to exhibit anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-6-2-7-16(8-5-14)12-9-10(13)3-4-11(12)15/h3-4,9H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXSHYHENYIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)



![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)


![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)


![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)